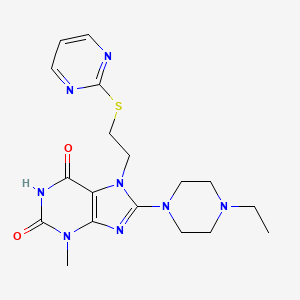

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N8O2S/c1-3-24-7-9-25(10-8-24)17-21-14-13(15(27)22-18(28)23(14)2)26(17)11-12-29-16-19-5-4-6-20-16/h4-6H,3,7-12H2,1-2H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGHQSOXSBVXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner.

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This interaction disrupts the normal function of CDK2, leading to a halt in the cell cycle progression

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death.

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM).

Biological Activity

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety and a pyrimidine-thioethyl group, suggesting possible interactions with various biological targets.

- Molecular Formula: C19H26N8O2S

- Molecular Weight: 430.5 g/mol

- IUPAC Name: 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6-dione

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine and pyrimidine groups suggests potential for modulating neurotransmitter systems and enzymatic activities.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent. Its interaction with bacterial enzymes may disrupt essential metabolic processes.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. This suggests a promising avenue for developing new antibiotics.

Neuropharmacological Studies

In behavioral assays using rodent models, the compound displayed anxiolytic effects at lower doses (5 mg/kg), as measured by elevated plus maze tests. This points towards its potential utility in treating anxiety disorders.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antitumor | Various cancer cell lines | Reduced viability | 10 - 25 µM |

| Antimicrobial | Staphylococcus aureus | Inhibition | 15 µg/mL |

| Escherichia coli | Inhibition | 20 µg/mL | |

| Neuropharmacological | Rodent models | Anxiolytic effect | 5 mg/kg |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of this compound involves sequential functionalization of the purine core. Key steps include:

- Purine Core Formation : Cyclization of precursors (e.g., adenine analogs) under acidic or basic conditions, with temperature control (60–80°C) to avoid side reactions .

- Piperazine Introduction : Use of 4-ethylpiperazine as a nucleophile in a substitution reaction, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

- Thioether Linkage : Reaction of the pyrimidin-2-ylthiol group with a bromoethyl intermediate via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 50°C) .

- Critical Parameters : Monitor reaction progress via HPLC or TLC, and optimize solvent polarity (e.g., DMF vs. THF) to improve regioselectivity.

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylpiperazine protons at δ 2.5–3.5 ppm, pyrimidinyl-SCH₂ protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₉H₂₆N₈O₂S: 454.18 g/mol).

- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) to ensure ≥95% purity; detect residual solvents via GC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound (e.g., antiviral vs. antitumor efficacy)?

- Methodological Answer :

- Dose-Response Profiling : Conduct cell viability assays (MTT or CellTiter-Glo) across multiple concentrations (1 nM–100 µM) in diverse cancer cell lines (e.g., HeLa, MCF-7) and viral models (e.g., HCV replicons) to identify IC₅₀ variability .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to validate binding affinity to hypothesized targets (e.g., viral polymerases vs. human kinases) .

- Metabolite Analysis : Investigate hepatic microsomal stability to rule out prodrug activation artifacts .

Q. How does the pyrimidin-2-ylthioethyl substituent influence the compound’s pharmacokinetic properties compared to analogs with alkyl or aryl groups?

- Methodological Answer :

- LogP Determination : Compare experimental LogP values (via shake-flask method) to computational predictions (e.g., using MarvinSketch). The thioether group increases lipophilicity vs. oxygenated analogs, enhancing membrane permeability but potentially reducing aqueous solubility .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS; thioethers are prone to oxidation, requiring co-administration of antioxidants in vivo .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What computational approaches are effective for predicting off-target interactions of this purine derivative?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to screen against structural homologs of known purine-binding proteins (e.g., ATP-binding pockets in kinases) .

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at N1 and N7 positions) to prioritize high-risk off-targets .

- Machine Learning : Train QSAR models on purine bioactivity datasets (ChEMBL or PubChem) to predict toxicity endpoints .

Key Considerations for Experimental Design

- Stereochemical Integrity : The pyrimidin-2-ylthioethyl group may introduce chiral centers; use chiral HPLC or CD spectroscopy to confirm enantiopurity .

- Biological Replicates : Include ≥3 independent experiments with positive/negative controls (e.g., staurosporine for cytotoxicity, ribavirin for antiviral assays) .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/LC-MS data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.